Carmegliptin

Catalog No.
S522540
CAS No.
813452-18-5
M.F
C20H28FN3O3
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmegliptin

CAS Number

813452-18-5

Product Name

Carmegliptin

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI Key

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

solubility

Soluble in DMSO

Synonyms

R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

The exact mass of the compound Carmegliptin is 378.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolizines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carmegliptin is a synthetic compound characterized as a potent, long-acting, selective inhibitor of dipeptidyl peptidase 4 (DPP-4). Its chemical formula is C20H28FN3O3, and it is classified as a pyrrolidinone-based molecule. Carmegliptin is primarily developed for the management of type 2 diabetes mellitus due to its ability to enhance insulin secretion and lower blood glucose levels by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones .

, notably including decarboxylative Mannich and aldol reactions of β-ketoacids. These reactions facilitate the formation of the tricyclic core structure that is essential for its biological activity. The compound has been shown to undergo various transformations under mild conditions, yielding high purity and efficiency in its synthesis .

Carmegliptin exhibits significant biological activity as a DPP-4 inhibitor, which plays a critical role in glucose metabolism. By inhibiting this enzyme, Carmegliptin prolongs the action of incretin hormones, leading to increased insulin secretion in response to meals and reduced glucagon levels. Clinical studies have demonstrated its efficacy in lowering fasting and postprandial blood glucose levels in patients with type 2 diabetes . Additionally, it has shown a favorable safety profile with minimal risk of hypoglycemia when used alone or in combination with other antidiabetic agents .

The synthesis of Carmegliptin has been optimized for large-scale production. One efficient method involves the assembly of its tricyclic core through a series of steps that include:

  • Formation of β-ketoacid intermediates via decarboxylative reactions.
  • Mannich reaction to introduce amine functionalities.
  • Aldol condensation to construct the polycyclic structure.

These methods yield Carmegliptin with high efficiency and purity, making it suitable for pharmaceutical applications .

Carmegliptin is primarily utilized in the treatment of type 2 diabetes mellitus. Its role as a DPP-4 inhibitor makes it effective in managing blood glucose levels and improving glycemic control. Furthermore, ongoing research explores its potential applications in other metabolic disorders due to its mechanism of action on incretin hormones .

Interaction studies have indicated that Carmegliptin may enhance the effects of other antidiabetic medications, such as sulfonylureas and insulin, thereby increasing the risk of hypoglycemia when used concurrently. Additionally, interactions with non-steroidal anti-inflammatory drugs like acetylsalicylic acid have been noted, which could further elevate the risk of hypoglycemia . Comprehensive studies are necessary to fully understand these interactions and their clinical implications.

Carmegliptin shares similarities with other DPP-4 inhibitors but possesses unique characteristics that differentiate it from them. Below is a comparison with some notable compounds:

Compound NameChemical FormulaUnique Features
SitagliptinC16H15F6N5OFirst DPP-4 inhibitor approved; less potent than Carmegliptin
SaxagliptinC18H25N3O2Has a shorter half-life; requires more frequent dosing
LinagliptinC19H25N5ONo renal dosing adjustment needed; longer duration of action
AlogliptinC17H22N4OLess potent than Carmegliptin; fewer drug interactions

Carmegliptin's unique structural features contribute to its prolonged action and effectiveness compared to these other compounds, making it an important candidate for diabetes management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

377.21146993 g/mol

Monoisotopic Mass

377.21146993 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9Z723VGH7J

Pharmacology

Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

813452-18-5

Wikipedia

Carmegliptin

Dates

Last modified: 02-18-2024
1: Kuhlmann O, Carlile D, Noe J, Bentley D. Interaction potential of Carmegliptin with P-glycoprotein (Pgp) transporter in healthy volunteers. J Drug Assess. 2014 Mar 3;3(1):28-37. doi: 10.3109/21556660.2014.900065. PubMed PMID: 27536451; PubMed Central PMCID: PMC4937633.
2: Kuhlmann O, Paehler A, Weick I, Funk C, Pantze M, Zell M, Timm U. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. Xenobiotica. 2010 Dec;40(12):840-52. doi: 10.3109/00498254.2010.519406. PubMed PMID: 20868265.
3: Gilibili RR, Bhamidipati RK, Mullangi R, Srinivas NR. Retrospective and Prospective Human Intravenous and Oral Pharmacokinetic Projection of Dipeptidyl peptidase-IV Inhibitors Using Simple Allometric Principles - Case Studies of ABT-279, ABT-341, Alogliptin, Carmegliptin, Sitagliptin and Vildagliptin. J Pharm Pharm Sci. 2015;18(3):434-48. PubMed PMID: 26517136.
4: Mattei P, Boehringer M, Di Giorgio P, Fischer H, Hennig M, Huwyler J, Koçer B, Kuhn B, Loeffler BM, Macdonald A, Narquizian R, Rauber E, Sebokova E, Sprecher U. Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1109-13. doi: 10.1016/j.bmcl.2009.12.024. PubMed PMID: 20031405.
5: Agrawal R, Jain P, Dikshit SN. Ligand-based pharmacophore detection, screening of potential gliptins and docking studies to get effective antidiabetic agents. Comb Chem High Throughput Screen. 2012 Dec;15(10):849-76. PubMed PMID: 23140189.

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